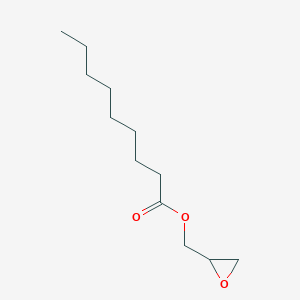
(Oxiran-2-yl)methyl nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonanoic acid oxiranylmethyl ester, also known as nonanoic acid glycidyl ester, is an organic compound with the molecular formula C12H22O3. It is a derivative of nonanoic acid, a nine-carbon fatty acid, and is characterized by the presence of an oxiranylmethyl (glycidyl) group. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonanoic acid oxiranylmethyl ester can be synthesized through the esterification of nonanoic acid with glycidol. The reaction typically involves heating nonanoic acid and glycidol in the presence of a mineral acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is reversible and requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of nonanoic acid oxiranylmethyl ester often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include steps such as purification and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Nonanoic acid oxiranylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The oxiranylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxiranylmethyl group under basic conditions.
Major Products
The major products formed from these reactions include nonanoic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Nonanoic acid oxiranylmethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role in drug delivery systems.
Mechanism of Action
The mechanism by which nonanoic acid oxiranylmethyl ester exerts its effects involves the interaction of the oxiranylmethyl group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites in proteins and other biomolecules, affecting their function and activity. The compound’s ability to undergo nucleophilic substitution reactions makes it a valuable tool in modifying biomolecules and studying their functions .
Comparison with Similar Compounds
Similar Compounds
Methyl nonanoate: An ester of nonanoic acid with methanol, used as a flavoring agent and in the production of fragrances.
Ethyl nonanoate: An ester of nonanoic acid with ethanol, also used in fragrances and as a solvent.
Nonyl acetate: An ester of nonanoic acid with acetic acid, used in the production of perfumes and as a flavoring agent.
Uniqueness
Nonanoic acid oxiranylmethyl ester is unique due to the presence of the oxiranylmethyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications requiring specific chemical modifications and interactions.
Properties
CAS No. |
50611-85-3 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
oxiran-2-ylmethyl nonanoate |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-12(13)15-10-11-9-14-11/h11H,2-10H2,1H3 |
InChI Key |
DJTYNOVDSWHTJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13804524.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B13804527.png)
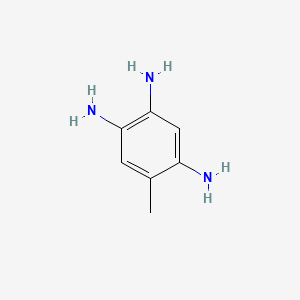
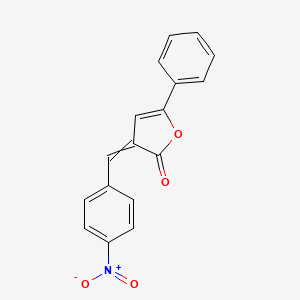
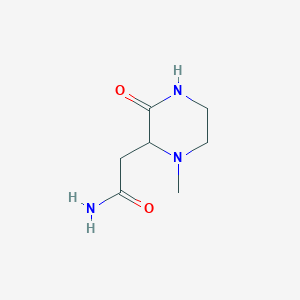
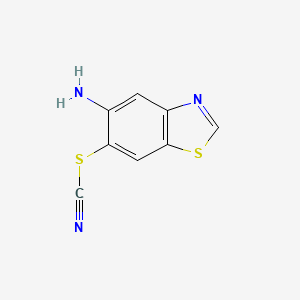
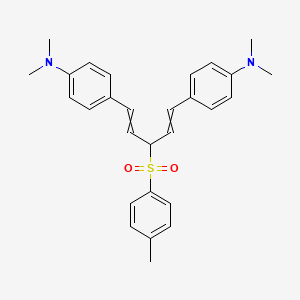

![5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13804553.png)
![4,4'-bis[[1-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1'-biphenyl]-2,2'-disulphonic acid](/img/structure/B13804564.png)
![[(S)-cyano-(4-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B13804572.png)
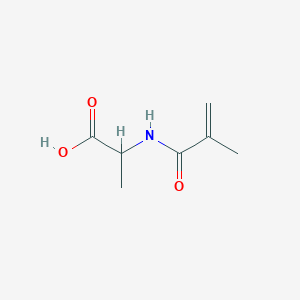

![1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]-](/img/structure/B13804598.png)
